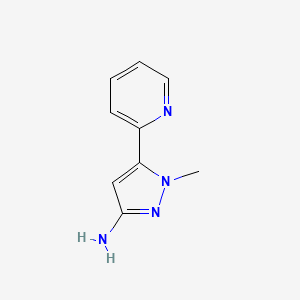
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester
Übersicht
Beschreibung
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is a chemical compound with the molecular formula C12H21O4P It is a member of the phosphonate family, characterized by the presence of a phosphonate group (P(=O)(OCH3)2) attached to an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester typically involves the reaction of an appropriate alkyne with a phosphonate ester. One common method is the Michael addition of a phosphonate ester to an alkyne, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation or recrystallization, are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in substitution reactions, where one of the methoxy groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester exerts its effects involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The pathways involved may include nucleophilic addition and substitution reactions, where the phosphonate group acts as a nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl 2-oxopropylphosphonate
Uniqueness
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is unique due to its specific structure, which includes an alkyne and an oxo group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the construction of complex molecules and the study of reaction mechanisms.
Eigenschaften
CAS-Nummer |
85462-95-9 |
|---|---|
Molekularformel |
C12H21O4P |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3,3-dimethyloct-5-yn-2-one |
InChI |
InChI=1S/C12H21O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6,9-10H2,1-5H3 |
InChI-Schlüssel |
GGMCUAHRMNAHMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCC(C)(C)C(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)
![3,5-Difluoro-4'-propyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8611083.png)


![N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)


